molecular formula C20H11F3OS B090731 DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)- CAS No. 17739-81-0

DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)-

Cat. No. B090731
CAS RN: 17739-81-0
M. Wt: 356.4 g/mol
InChI Key: BUSWROKLCOZQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzothiophene, 2-(m-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFMDB and has a molecular formula of C16H9F3O2S.

Mechanism Of Action

The mechanism of action of TFMDB involves its interaction with proteins and nucleic acids. TFMDB binds to the amino acid residues in proteins and the nucleotide bases in nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.

Biochemical And Physiological Effects

TFMDB has been shown to have minimal biochemical and physiological effects on living organisms. This makes it an ideal compound for use in scientific research applications.

Advantages And Limitations For Lab Experiments

One of the primary advantages of TFMDB is its high sensitivity and specificity for the detection of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for specialized equipment for detection.

Future Directions

There are several future directions for research on TFMDB. One potential area of research is its use as a diagnostic tool for the detection of diseases such as cancer. Another potential area of research is its use as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new fluorescent probes based on the structure of TFMDB.

Synthesis Methods

The synthesis of TFMDB involves the reaction of dibenzothiophene with trifluoroacetic anhydride in the presence of a catalyst. This method has been widely used by researchers to produce TFMDB in large quantities for various scientific applications.

Scientific Research Applications

TFMDB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for the detection of proteins and nucleic acids. TFMDB has been shown to bind to proteins and nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.

properties

CAS RN

17739-81-0

Product Name

DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)-

Molecular Formula

C20H11F3OS

Molecular Weight

356.4 g/mol

IUPAC Name

dibenzothiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C20H11F3OS/c21-20(22,23)14-5-3-4-12(10-14)19(24)13-8-9-18-16(11-13)15-6-1-2-7-17(15)25-18/h1-11H

InChI Key

BUSWROKLCOZQHR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F

Other CAS RN

17739-81-0

synonyms

2-(m-Trifluoromethylbenzoyl)dibenzothiophene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.